4-(4-Methylpyrimidin-2-yl)phenol
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Overview
Description
4-(4-Methylpyrimidin-2-yl)phenol is an organic compound that features a phenol group attached to a pyrimidine ring. This compound is of interest due to its unique chemical structure, which combines the properties of both phenols and pyrimidines. Phenols are known for their antiseptic properties, while pyrimidines are key components in many biological molecules, including DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyrimidin-2-yl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a halogenated pyrimidine with a phenol derivative. This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete substitution .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to facilitate the coupling of the pyrimidine and phenol moieties .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpyrimidin-2-yl)phenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated or nitro-substituted phenols
Scientific Research Applications
4-(4-Methylpyrimidin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s pyrimidine moiety makes it useful in the study of nucleic acids and their analogs.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylpyrimidin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: This compound also features a phenol group attached to a heterocyclic ring, but with different substituents.
2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol: Similar in structure but with a hydrazino group instead of a methyl group.
Uniqueness
4-(4-Methylpyrimidin-2-yl)phenol is unique due to its specific combination of a methyl-substituted pyrimidine ring and a phenol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(4-methylpyrimidin-2-yl)phenol |
InChI |
InChI=1S/C11H10N2O/c1-8-6-7-12-11(13-8)9-2-4-10(14)5-3-9/h2-7,14H,1H3 |
InChI Key |
FLKJUTDSSZUHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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